![molecular formula C15H20ClNO2 B6123223 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a promising target for the treatment of various neurological and psychiatric disorders.
作用機序
The mechanism of action of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves its binding to the allosteric site of this compound, which inhibits the receptor's activity. This results in a decrease in the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and learning. By modulating the activity of this compound, this compound has been shown to have therapeutic potential for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of this compound in a dose-dependent manner. In vivo studies have shown that this compound has anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to have potential as a treatment for addiction by reducing drug-seeking behavior in animal models.
実験室実験の利点と制限
The advantages of using 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments include its high selectivity for this compound, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications. However, there are also limitations to using this compound, including its potential off-target effects, its limited solubility in aqueous solutions, and the need for careful dosing due to its potency.
将来の方向性
There are several future directions for research on 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride. One direction is the development of more selective and potent this compound antagonists for the treatment of neurological and psychiatric disorders. Another direction is the study of the role of this compound in synaptic plasticity and learning, which could lead to the development of new treatments for cognitive disorders. Additionally, the potential of this compound as a treatment for addiction warrants further investigation.
合成法
The synthesis of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves a series of chemical reactions. The starting material is 3-methylphenol, which is reacted with 4-chlorobutyne in the presence of a base to form 4-[4-(3-methylphenoxy)but-2-yn-1-yl]phenol. This intermediate is then reacted with morpholine in the presence of a catalyst and a base to form 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine. Finally, the product is converted to its hydrochloride salt by reacting it with hydrochloric acid.
科学的研究の応用
4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively studied for its potential applications in research. As a selective antagonist of this compound, this compound has been shown to have therapeutic potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Additionally, this compound has been used in the study of the role of this compound in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
4-[4-(3-methylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-14-5-4-6-15(13-14)18-10-3-2-7-16-8-11-17-12-9-16;/h4-6,13H,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUFHVBFQLAHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

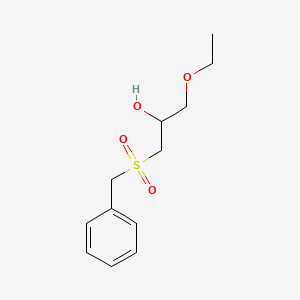

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)
![N-(3-acetylphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6123165.png)
![5-{2-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B6123172.png)
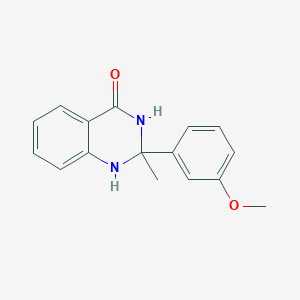
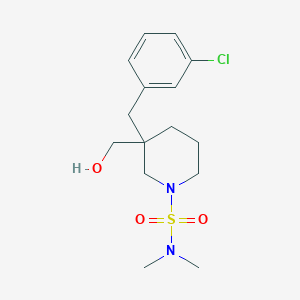
![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)
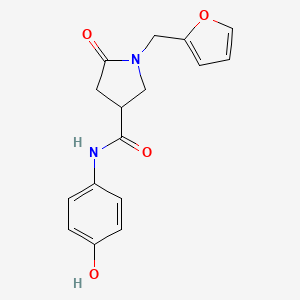
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
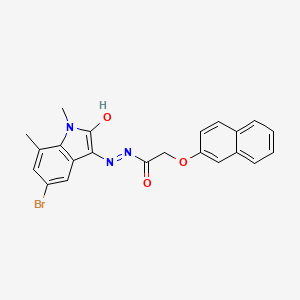
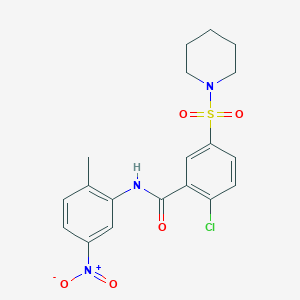
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)